molecular formula C18H16N2O2S2 B2452244 (E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate CAS No. 1396891-47-6

(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate

Cat. No.: B2452244
CAS No.: 1396891-47-6
M. Wt: 356.46
InChI Key: MXSKZFWIXUWLPT-BQYQJAHWSA-N
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Description

(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the benzo[d]thiazolyl and thiophenyl groups through a series of coupling reactions. The final step often involves the esterification of the azetidine derivative with the thiophenyl acrylate under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate: shares similarities with other azetidine and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-12-4-2-6-15-17(12)19-18(24-15)20-10-13(11-20)22-16(21)8-7-14-5-3-9-23-14/h2-9,13H,10-11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSKZFWIXUWLPT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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